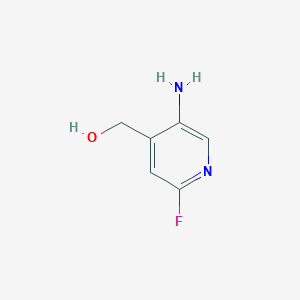
(5-Amino-2-fluoropyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxymethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluoropyridin-4-yl)methanol typically involves the introduction of the amino and fluorine groups onto the pyridine ring, followed by the addition of the hydroxymethyl group. Specific synthetic routes and reaction conditions may vary, but common methods include:
Nitration and Reduction: Nitration of a fluoropyridine derivative followed by reduction to introduce the amino group.
Fluorination: Introduction of the fluorine atom using fluorinating agents such as Selectfluor.
Hydroxymethylation: Addition of the hydroxymethyl group using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that optimize yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(5-Amino-2-fluoropyridin-4-yl)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Amino-2-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Amino-5-fluoropyridin-2-yl)methanol: Similar structure with the amino and fluorine groups in different positions.
(4-Amino-5-bromo-3-fluoropyridin-2-yl)methanol: Contains a bromine atom instead of a hydrogen atom at the 5-position.
Uniqueness
(5-Amino-2-fluoropyridin-4-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
(5-amino-2-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2 |
InChI Key |
ZMERVBVQNQSGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




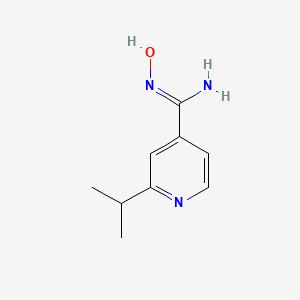
![6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)
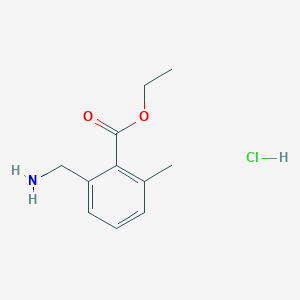


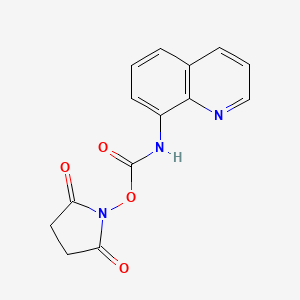
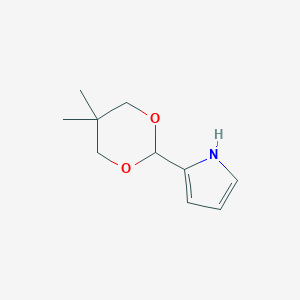

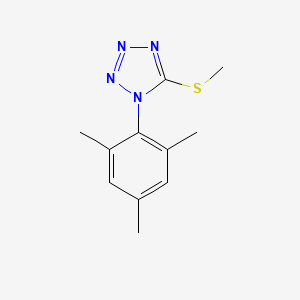
![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)


